1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine
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Overview
Description
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
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Scientific Research Applications
Thermal, Optical, and Structural Studies
Research on compounds structurally similar to the requested molecule focuses on their synthesis, characterization, and physical properties. For instance, Karthik et al. (2021) synthesized a compound with a related structure and characterized it using various spectroscopic techniques. The study highlighted the compound's thermal stability, optical properties, and structural features, including the conformation of its rings and molecular interactions, through X-ray diffraction studies and theoretical calculations (Karthik et al., 2021).
Biological Activity and Antimicrobial Properties
Another area of research focuses on the synthesis of novel compounds with potential biological activities. Nagaraj et al. (2018) synthesized a series of compounds and evaluated their antibacterial activity against human pathogenic bacteria, identifying several molecules with significant inhibition of bacterial growth (Nagaraj et al., 2018). This suggests the potential of structurally related compounds for development as antimicrobial agents.
Inhibition of Tubulin Polymerization
Prinz et al. (2017) reported on N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization, showing significant antiproliferative properties against a range of cancer cell lines (Prinz et al., 2017). This indicates the compound's relevance in cancer research and its potential as a lead structure for developing novel anticancer agents.
Antimicrobial Activity and Molecular Modeling
Mandala et al. (2013) synthesized a series of compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones and assessed their in vitro antimicrobial activity. The study also included docking studies to explore the interaction with bacterial proteins, highlighting the antimicrobial potential of these compounds (Mandala et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with a 4-phenylpiperazin-1-yl moiety have been reported to inhibit acetylcholinesterase (ache) . AChE is a critical enzyme in the cholinergic system, responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway. By inhibiting AChE, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This can enhance the transmission of nerve impulses in the cholinergic system, which plays a crucial role in memory and learning .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic transmission. This can potentially improve cognitive functions such as learning and memory .
Safety and Hazards
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-14-12-21(13-15-22)17-7-2-1-3-8-17)18-9-4-5-11-23(18)28(25,26)19-10-6-16-27-19/h1-3,6-8,10,16,18H,4-5,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWLNRHFOEKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.